molecular formula C13H22O2 B14501340 10-Hydroxy-6,10-dimethylundeca-5,8-dien-2-one CAS No. 65017-84-7

10-Hydroxy-6,10-dimethylundeca-5,8-dien-2-one

Cat. No.: B14501340
CAS No.: 65017-84-7
M. Wt: 210.31 g/mol
InChI Key: KBCMISIPASRHGQ-UHFFFAOYSA-N
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Description

10-Hydroxy-6,10-dimethylundeca-5,8-dien-2-one is an organic compound with the molecular formula C13H22O2. It is a derivative of geranylacetone, which is known for its applications in the fragrance and flavor industry. This compound is characterized by its unique structure, which includes a hydroxyl group and a conjugated diene system.

Preparation Methods

Synthetic Routes and Reaction Conditions

10-Hydroxy-6,10-dimethylundeca-5,8-dien-2-one can be synthesized through the reaction of linalool and ethyl acetoacetate in the presence of an alkaline catalyst. This reaction involves a rearrangement and decarboxylation process . The reaction conditions typically include moderate temperatures and a basic environment to facilitate the rearrangement.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored using gas chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

10-Hydroxy-6,10-dimethylundeca-5,8-dien-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The conjugated diene system can be reduced to form a saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Acidic or basic catalysts can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 10-oxo-6,10-dimethylundeca-5,8-dien-2-one.

    Reduction: Formation of 10-hydroxy-6,10-dimethylundecane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

10-Hydroxy-6,10-dimethylundeca-5,8-dien-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Hydroxy-6,10-dimethylundeca-5,8-dien-2-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The conjugated diene system can participate in electron transfer reactions, influencing cellular redox states. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a hydroxyl group and a conjugated diene system. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

CAS No.

65017-84-7

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

10-hydroxy-6,10-dimethylundeca-5,8-dien-2-one

InChI

InChI=1S/C13H22O2/c1-11(7-5-9-12(2)14)8-6-10-13(3,4)15/h6-7,10,15H,5,8-9H2,1-4H3

InChI Key

KBCMISIPASRHGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC=C(C)CC=CC(C)(C)O

Origin of Product

United States

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